molecular formula C7H14O2<br>CH3(CH2)5COOH<br>C7H14O2 B3417941 (5,6,7-~13~C_3_)Heptanoic acid CAS No. 1173022-17-7

(5,6,7-~13~C_3_)Heptanoic acid

Cat. No.: B3417941
CAS No.: 1173022-17-7
M. Wt: 130.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-N
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Description

(5,6,7-~13~C_3_)Heptanoic acid is a labeled form of heptanoic acid, where the carbon atoms at positions 5, 6, and 7 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7-~13~C_3_)Heptanoic acid typically involves the incorporation of carbon-13 labeled precursors into the heptanoic acid structure. One common method is the oxidation of heptanal, which can be prepared from the pyrolysis of methyl ricinoleate derived from castor bean oil . The labeled heptanal is then oxidized to produce this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the isotopic purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(5,6,7-~13~C_3_)Heptanoic acid undergoes various chemical reactions typical of carboxylic acids, including:

    Oxidation: Conversion to heptanoic acid derivatives.

    Reduction: Formation of heptanol.

    Substitution: Formation of esters and amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

    Oxidation: Heptanoic acid derivatives.

    Reduction: Heptanol.

    Substitution: Heptanoate esters and amides.

Scientific Research Applications

(5,6,7-~13~C_3_)Heptanoic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of (5,6,7-~13~C_3_)Heptanoic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic labeling. This allows researchers to study the molecular targets and pathways involved in various biochemical processes. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for detailed molecular studies .

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid: A six-carbon chain carboxylic acid.

    Octanoic acid: An eight-carbon chain carboxylic acid.

    Heptanoic acid: The non-labeled form of (5,6,7-~13~C_3_)Heptanoic acid.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for specific tracking and analysis in scientific research. This makes it particularly valuable in studies requiring precise measurement and identification of metabolic intermediates .

Properties

IUPAC Name

(5,6,7-13C3)heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2][13CH2]CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745928
Record name (5,6,7-~13~C_3_)Heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173022-17-7
Record name Heptanoic-5,6,7-13C3 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173022-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6,7-~13~C_3_)Heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-17-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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